N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine is a complex organic compound that features a triazole ring, a trifluoromethyl group, and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The tert-butyl group is introduced to the triazole ring through alkylation reactions.
The trifluoromethyl group is usually introduced via nucleophilic substitution reactions, where a suitable trifluoromethylating agent reacts with a precursor molecule. The oxan-4-amine moiety can be synthesized through various methods, including the reduction of oxan-4-one derivatives or the amination of oxan-4-ol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group are known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxan-4-amine moiety may also play a role in the compound’s overall biological activity by interacting with specific cellular components.
Comparison with Similar Compounds
Similar Compounds
N-[(1-tert-butyltriazol-4-yl)methyl]-4-phenyl-oxan-4-amine: Similar structure but lacks the trifluoromethyl group.
N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(methyl)phenyl]oxan-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(chloromethyl)phenyl]oxan-4-amine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O/c1-17(2,3)26-13-16(24-25-26)12-23-18(7-9-27-10-8-18)14-5-4-6-15(11-14)19(20,21)22/h4-6,11,13,23H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAQZOUVDBFCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNC2(CCOCC2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.